molecular formula C10H12N2O3 B1626076 2-(4-Nitrophenyl)morpholine CAS No. 61192-65-2

2-(4-Nitrophenyl)morpholine

Cat. No. B1626076
CAS RN: 61192-65-2
M. Wt: 208.21 g/mol
InChI Key: SGUCKOYGKLBSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Nitrophenyl)morpholine” is a chemical compound with the molecular formula C10H12N2O3 . It is also known by other names such as “4-(4-Nitrophenyl)morpholine” and "Morpholine, 4-(4-nitrophenyl)-" .


Synthesis Analysis

The synthesis of “this compound” involves various chemical reactions. For instance, one method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . Another method involves the reaction of 2-bromo-1-fluoro-4-nitrobenzene with morpholine in N,N-dimethylformamide.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a morpholine ring attached to a nitrophenyl group . The average mass of the molecule is 208.214 Da and the monoisotopic mass is 208.084793 Da .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve various intermediates and catalysts. For example, it has been used in the catalytic reduction of 4-nitrophenol by nanostructured materials .


Physical And Chemical Properties Analysis

“this compound” is a yellow solid with a molecular weight of 208.219 g/mol . It has a boiling point of 516.8±45.0 °C and a density of 1.397 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Synthesis of Biologically Active Compounds

2-(4-Nitrophenyl)morpholine derivatives play a significant role as intermediates in the synthesis of various biologically active compounds. This includes the synthesis of small molecule inhibitors which are crucial in anticancer studies. Compounds like 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one have shown potential biological activities, demonstrating their importance in medicinal chemistry (Wang et al., 2016).

Anticancer Drug Development

Novel derivatives of morpholine have been synthesized and tested for their cytotoxic effects on various cells, including osteosarcoma and Human Embryonic Kidney cells. These studies are fundamental in the development of new anticancer drugs, as they help in understanding the cytotoxicity and mechanisms of cell death induced by these compounds (Doan et al., 2016).

Pharmacological Investigations

Pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines have been explored. These investigations provide insights into their activities, such as alpha-adrenergic-stimulating activity and effects on responses to norepinephrine, which are crucial in understanding their potential therapeutic applications (Balsamo et al., 1979).

Synthesis of Morpholine Analogues

A variety of morpholine analogues with interesting biological activities like sympathomimetic, analgesic, and anti-inflammatory properties have been synthesized. These studies contribute to the understanding of the structure-activity relationships and potential therapeutic applications of these compounds (Rekka & Kourounakis, 2010).

Antimicrobial Activity

Morpholine derivatives have been evaluated for their antimicrobial activities. For instance, Schiff bases of 4-(2-Aminophenyl)-Morpholines exhibited significant antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance (Panneerselvam et al., 2009).

Optimization in Pharmaceutical Synthesis

Continuous synthesis techniques for morpholine derivatives, like 4-(2-fluoro-4-nitrophenyl)morpholine, have been developed. These studies focus on optimizing process conditions for the efficient production of key intermediates in pharmaceutical synthesis (Pereira et al., 2021).

Safety and Hazards

“2-(4-Nitrophenyl)morpholine” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment and used only in well-ventilated areas .

properties

IUPAC Name

2-(4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUCKOYGKLBSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501010
Record name 2-(4-Nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61192-65-2
Record name 2-(4-Nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(4-Nitrophenyl)-4-tosylmorpholine (I85) (430 mg, 1.19 mmol), phenol (670 mg, 7.12 mmol) and 33% HBr/AcOH (2.2 mL) was heated in a sealed tube (microwave tube, conventional heating) at 75° C. for twenty hours. The cooled mixture was concentrated and the residue loaded onto a 10 g SCX cartridge in methanol. The cartridge was washed with methanol (200 mL), then eluted with 1% methanolic methylamine (100 mL). The methylamine eluent was evaporated to give the title compound (I86) (204 mg, 83%) as a yellow oil; 1H NMR (400 MHz, CDCl3) δ 8.27-8.18 (m, 2H), 7.57-7.51 (m, 2H), 4.63 (dd, J=10.3, 2.5 Hz, 1H), 4.13-4.04 (m, 1H), 3.82 (td, J=11.3, 3.1 Hz, 1H), 3.13 (dd, J=12.3, 2.5 Hz, 1H), 3.06-2.92 (m, 2H), 2.74 (dd, J=12.3, 10.3 Hz, 1H). LCMS Method C: rt 1.49, 1.58 min; m/z 209.1 [M+H]+.
Name
2-(4-Nitrophenyl)-4-tosylmorpholine
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Nitrophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
2-(4-Nitrophenyl)morpholine
Reactant of Route 3
2-(4-Nitrophenyl)morpholine
Reactant of Route 4
2-(4-Nitrophenyl)morpholine
Reactant of Route 5
Reactant of Route 5
2-(4-Nitrophenyl)morpholine
Reactant of Route 6
Reactant of Route 6
2-(4-Nitrophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.